molecular formula C18H19N5O5S3 B2881423 4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide CAS No. 868976-95-8

4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B2881423
CAS No.: 868976-95-8
M. Wt: 481.56
InChI Key: DXCROWKEDPPCIK-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide is a complex organic compound that features a benzamide core linked to a thiadiazole ring, which is further connected to a furan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with Pd/C or lithium aluminum hydride (LiAlH4).

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Furan-2,3-diones.

    Reduction: Amines.

    Substitution: Nitrobenzamides or halogenated benzamides.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide lies in its combination of a benzamide core with a thiadiazole ring and a furan moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications.

Biological Activity

The compound 4-(dimethylsulfamoyl)-N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide represents a complex structure that combines various pharmacophores known for their biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound is characterized by a thiadiazole ring, a furan moiety, and a dimethylsulfamoyl group. This unique combination suggests potential interactions with biological targets involved in various diseases.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and furan rings exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown promising results against various bacterial and fungal strains.
  • Antitubercular Activity : Some derivatives have demonstrated effectiveness against Mycobacterium tuberculosis.
  • Antioxidant Properties : The presence of furan and thiadiazole rings contributes to antioxidant activities.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of related compounds. For instance, derivatives of thiadiazole have been tested against Escherichia coli and Staphylococcus aureus, showing notable inhibition zones at concentrations as low as 1 µg/mL. The following table summarizes findings from various studies on related compounds:

Compound TypeTarget OrganismMinimum Inhibitory Concentration (MIC)Reference
Thiadiazole DerivativeE. coli1 µg/mL
Furan-containing ThiadiazoleStaphylococcus aureus0.5 mg/mL
Novel Thiadiazole DerivativeMycobacterium tuberculosis1 mM

Antitubercular Activity

The compound's structural components suggest potential antitubercular activity. A study on a series of thiadiazole derivatives indicated that certain analogues exhibited potent inhibitory effects on Mycobacterium tuberculosis with MIC values as low as 1 mM. The mechanism likely involves inhibition of key enzymes in the bacterial metabolic pathway.

The proposed mechanism for the biological activity of this compound involves:

  • Enzyme Inhibition : Compounds similar to the target have been shown to inhibit enzymes critical for bacterial cell wall synthesis.
  • Molecular Docking Studies : Computational studies indicate favorable binding interactions with target proteins associated with bacterial resistance.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study synthesized several thiadiazole derivatives and evaluated their antimicrobial efficacy against clinical isolates. The results showed that compounds with furan groups exhibited enhanced activity against resistant strains of bacteria.
  • Antitubercular Screening :
    • In vitro testing of related compounds demonstrated significant activity against M. tuberculosis, with specific derivatives achieving IC50 values indicating strong potential for further development as therapeutic agents.

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O5S3/c1-23(2)31(26,27)14-7-5-12(6-8-14)16(25)20-17-21-22-18(30-17)29-11-15(24)19-10-13-4-3-9-28-13/h3-9H,10-11H2,1-2H3,(H,19,24)(H,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCROWKEDPPCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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